Tert-butyl {[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
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Overview
Description
TERT-BUTYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is a complex organic compound featuring a quinoline core, a cyano group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common route includes the formation of the quinoline core, followed by the introduction of the cyano group and the tert-butyl ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
TERT-BUTYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The cyano group and quinoline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- TERT-BUTYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}PROPIONATE
- TERT-BUTYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}BUTYRATE
Comparison: Compared to its analogs, TERT-BUTYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE exhibits unique properties due to the specific positioning of the cyano group and the tert-butyl ester. These structural differences can influence its reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C23H26N2O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
tert-butyl 2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H26N2O2S/c1-15-9-11-16(12-10-15)21-17-7-5-6-8-19(17)25-22(18(21)13-24)28-14-20(26)27-23(2,3)4/h9-12H,5-8,14H2,1-4H3 |
InChI Key |
LXDSQDKGAXQJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)SCC(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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